molecular formula C25H25N3O2 B12718307 Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- CAS No. 89767-64-6

Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-

Cat. No.: B12718307
CAS No.: 89767-64-6
M. Wt: 399.5 g/mol
InChI Key: NXAFNCUVBDWCLL-UHFFFAOYSA-N
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Description

Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with additional functional groups that enhance its chemical properties and potential applications. It is often used in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- typically involves the condensation of benzoic acid derivatives with amines. One common method includes the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process . These methods are widely adopted in the pharmaceutical, paper, and plastic industries due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the benzamide structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)- is unique due to its complex structure, which provides enhanced reactivity and potential for diverse applications. The presence of the piperazine ring and additional functional groups distinguishes it from simpler benzamide derivatives, offering unique chemical and biological properties.

This detailed article provides a comprehensive overview of Benzamide, N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89767-64-6

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-[4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]benzamide

InChI

InChI=1S/C25H25N3O2/c1-19-7-13-23(14-8-19)27-15-17-28(18-16-27)25(30)21-9-11-22(12-10-21)26-24(29)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,26,29)

InChI Key

NXAFNCUVBDWCLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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